Tris(nonylphenyl) phosphate
Description
Molecular Structure and Isomeric Variability
The molecular structure of tris(nonylphenyl) phosphate is defined by the empirical formula C₄₅H₆₉O₄P, which corresponds to a molecular weight of approximately 705.0 grams per mole. The compound consists of a central phosphate group (PO₄) covalently bonded to three nonylphenyl substituents, creating a trigonal arrangement around the phosphorus atom. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tris(2-nonylphenyl) phosphate, indicating the specific substitution pattern of the nonyl groups on the phenyl rings.
The structural representation can be expressed through the International Chemical Identifier string: InChI=1S/C45H69O4P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)47-50(46,48-44-38-29-26-35-41(44)32-23-20-17-14-11-8-5-2)49-45-39-30-27-36-42(45)33-24-21-18-15-12-9-6-3/h25-30,34-39H,4-24,31-33H2,1-3H3. This detailed structural notation reveals the complex branching pattern inherent in the molecule's architecture.
The isomeric variability of this compound arises primarily from the structural diversity of the nonyl substituents attached to the phenyl rings. Each nonyl group contains nine carbon atoms arranged in various branched configurations, leading to numerous possible isomeric forms. The nonyl moieties can exhibit different degrees of branching, ranging from relatively linear arrangements to highly branched structures. This structural heterogeneity is characteristic of commercially produced nonylphenol derivatives, where the nonyl groups are typically formed through propylene polymerization processes that generate mixed isomeric compositions.
The positional isomerism further contributes to the compound's structural complexity, as the nonyl groups can attach to different positions on the phenyl rings. While the 2-position (ortho) substitution is indicated in the systematic name, commercial preparations may contain varying proportions of ortho-, meta-, and para-substituted isomers. This isomeric distribution significantly influences the compound's overall physical and chemical properties, creating a complex mixture rather than a single defined chemical entity.
Physicochemical Properties: Density, Solubility, and Thermal Stability
The physicochemical properties of this compound reflect its large molecular size and predominantly hydrophobic character. The compound exhibits a density of 1.002 grams per cubic centimeter at standard conditions, indicating a slightly greater density than water. This property is consistent with the presence of the phosphate group, which contributes to the overall molecular mass while maintaining the organic character of the extensive nonylphenyl substituents.
Thermal stability represents a critical characteristic of this compound, with the compound demonstrating remarkable resistance to thermal decomposition. The boiling point has been determined to be 707.7 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury), indicating exceptional thermal stability. The flash point, representing the minimum temperature at which the compound can form ignitable vapor-air mixtures, occurs at 394.1 degrees Celsius. These elevated thermal transition temperatures reflect the substantial intermolecular forces present in the compound and its resistance to thermal degradation.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 705.0 g/mol | |
| Density | 1.002 g/cm³ | |
| Boiling Point | 707.7°C at 760 mmHg | |
| Flash Point | 394.1°C | |
| Vapor Pressure | 4.67 × 10⁻¹⁹ mmHg at 25°C | |
| LogP (octanol-water) | 15.21080 |
The solubility characteristics of this compound are dominated by its highly lipophilic nature, as evidenced by the exceptionally high logarithmic partition coefficient (LogP) value of 15.21080. This value indicates an extremely strong preference for organic phases over aqueous environments, making the compound essentially insoluble in water under normal conditions. The high lipophilicity results from the extensive hydrocarbon content of the three nonylphenyl groups, which collectively contribute 45 carbon atoms to the molecular structure.
The vapor pressure of this compound at 25 degrees Celsius has been measured at 4.67 × 10⁻¹⁹ millimeters of mercury, representing an extraordinarily low volatility. This minimal vapor pressure indicates that the compound remains predominantly in the condensed phase under ambient conditions, with negligible evaporation rates. The low volatility, combined with the high boiling point, confirms the strong intermolecular interactions within the compound and its tendency to remain in liquid or solid phases across a wide temperature range.
Spectroscopic Fingerprinting: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Data
The spectroscopic characterization of this compound presents unique challenges due to the compound's complex structure and isomeric heterogeneity. While comprehensive spectroscopic databases contain limited specific data for this particular phosphate ester, the available structural information provides insight into the expected spectroscopic behavior. The molecular complexity, arising from the three nonylphenyl substituents and their various isomeric forms, results in highly congested spectra across multiple analytical techniques.
Nuclear magnetic resonance spectroscopy of this compound would be expected to show characteristic patterns reflecting the aromatic protons of the phenyl rings, the aliphatic protons of the nonyl chains, and the phosphorus-31 nucleus. The aromatic region would typically display multiplets corresponding to the substituted benzene rings, while the aliphatic region would show complex overlapping signals from the various branched nonyl groups. The phosphorus-31 nuclear magnetic resonance spectrum would provide direct information about the phosphate center and its chemical environment.
Mass spectrometric analysis of this compound reveals molecular ion peaks consistent with the calculated molecular weight of 705.0 atomic mass units. The exact mass has been determined as 704.49300 atomic mass units, providing precise confirmation of the molecular composition. Fragmentation patterns in mass spectrometry would be expected to show characteristic losses corresponding to nonylphenyl groups and their fragments, providing structural confirmation and insight into the compound's stability under ionization conditions.
The infrared spectroscopic fingerprint of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. The phosphate ester linkages would generate distinctive stretching vibrations in the phosphorus-oxygen region, while the aromatic rings would contribute bands in the carbon-carbon and carbon-hydrogen stretching regions. The extensive aliphatic content from the nonyl groups would produce characteristic methyl and methylene stretching and bending vibrations throughout the mid-infrared region.
The spectroscopic complexity of this compound reflects not only its large molecular size but also the isomeric diversity inherent in commercial preparations. Each isomeric component contributes slightly different spectroscopic signatures, resulting in broadened peaks and complex multipicity patterns that can complicate detailed structural assignments. Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance and high-resolution mass spectrometry, are often required to fully characterize the structural features and isomeric composition of this complex organophosphate compound.
Properties
IUPAC Name |
tris(2-nonylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69O4P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)47-50(46,48-44-38-29-26-35-41(44)32-23-20-17-14-11-8-5-2)49-45-39-30-27-36-42(45)33-24-21-18-15-12-9-6-3/h25-30,34-39H,4-24,31-33H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZBTDPWFHJVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26569-53-9 | |
| Record name | Phenol, nonyl-, 1,1',1''-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026569539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, nonyl-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(nonylphenyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(NONYLPHENYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GTH2W8TMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(nonylphenyl) phosphate is typically synthesized by reacting phosphorus trichloride (PCl3) with an excess of nonylphenol. The reaction is carried out under agitation and heating to liberate hydrogen chloride (HCl) as a by-product. The reaction temperature ranges from room temperature to 130°C. After the reaction, the excess nonylphenol is removed by thin film distillation at temperatures between 100°C and 350°C under a vacuum .
Industrial Production Methods: In industrial settings, the production process involves combining phosphorus trichloride with nonylphenol in a ratio that ensures the complete consumption of phosphorus trichloride. The reaction mixture is then subjected to thin film distillation to remove any residual nonylphenol and achieve a high-purity product .
Chemical Reactions Analysis
Hydrolysis and Stability
TNPP hydrolyzes in aqueous environments, forming phosphoric acid and nonylphenol:
Critical Factors :
-
Chloride Content : Residual Cl⁻ >90 ppm accelerates hydrolysis, reducing pH stability (e.g., pH drops from 12.1 to 10.3 in 48 hours) .
-
Additives : Amines like tris(isopropanol)amine (TiPA) temporarily enhance stability but are unsuitable for food-contact applications .
Antioxidant Mechanism
TNPP scavenges hydroperoxides (ROOH) in polymers, preventing oxidative degradation:
Performance Metrics :
-
Efficiency : Reduces polymer discoloration and extends lifespan in synthetic rubbers and PVC .
-
Limitations : Hydrolysis compromises long-term efficacy, necessitating low-moisture processing environments .
Environmental Degradation
TNPP degrades into 4-nonylphenol (4-NP), an endocrine disruptor, under environmental conditions:
Pathways :
-
Thermal Degradation : During polymer processing, TNPP releases 4-NP at >200°C .
-
Aqueous Breakdown : In multilayer food packaging, TNPP migrates and hydrolyzes, contaminating contents with 4-NP (detected via LC-MS/MS) .
Regulatory Status :
-
EU Restrictions : TNPP with ≥0.1% 4-NP is classified as a Substance of Very High Concern (SVHC) due to environmental persistence .
Industrial Modifications
Alternative synthesis methods aim to minimize 4-NP formation:
Scientific Research Applications
Key Applications
-
Polymer Stabilization
- Heat Stabilizer : TNPP is extensively used to improve the thermal stability of polymers, preventing degradation during processing and application. It helps maintain the color and melt flow of plastics during manufacturing .
- Antioxidant : The compound scavenges free radicals that can initiate polymer degradation, thus extending the lifespan of plastic products .
- Rubber Industry
- Petrochemical Applications
- Food Packaging
- Construction Materials
Market Dynamics
The global market for tris(nonylphenyl) phosphate is projected to grow significantly due to increasing demand from various sectors:
- Market Growth : The market was valued at approximately USD 347.68 million in 2023, with an expected CAGR of 5.9% from 2024 to 2030. The growth is driven by rising demand for antioxidants in the polymer industry, particularly from automotive and construction sectors .
- Regional Insights : Asia-Pacific, especially China, dominates the TNPP market due to its robust plastic manufacturing sector. North America also shows growth potential driven by the oil and gas industry .
Case Study 1: Automotive Industry
In automotive applications, TNPP is used in interior trims and under-the-hood components. Its ability to enhance thermal stability allows for better performance of materials subjected to high temperatures. Studies indicate that vehicles using TNPP-treated plastics exhibit improved durability over time.
Case Study 2: Food Safety Concerns
Research has highlighted concerns about TNPP leaching from food packaging into edible products, potentially leading to nephrotoxicity and endocrine disruption. A study found that exposure levels in indoor dust were significant, prompting regulatory scrutiny regarding its safety in food contact applications .
Toxicological Profile
While TNPP exhibits low toxicity with LD50 values greater than 9800 mg/kg body weight in animal studies , it poses risks to aquatic life and may cause allergic reactions in humans . These factors necessitate careful consideration of its use, particularly in consumer products.
Mechanism of Action
Tris(nonylphenyl) phosphate exerts its effects primarily through its antioxidant properties. It decomposes hydroperoxides, thereby preventing the oxidative degradation of polymers. In biological systems, it has been shown to induce apoptosis in human renal cells by downregulating the expression of CYTOR, a long non-coding RNA, through the ERK/CEBPA signaling pathway .
Comparison with Similar Compounds
Key Insights :
- TNPP vs. Chlorinated OPEs, however, exhibit higher environmental mobility due to their polar substituents .
- TNPP vs. TPhP: Both contain aromatic rings, but TNPP’s branched nonylphenol groups confer greater lipophilicity and resistance to microbial degradation compared to TPhP .
Toxicity Profiles
In Vitro Cytotoxicity
*Note: IC50 values vary by species and exposure duration.
Key Insights :
- In clams, TDCPP triggers apoptosis via caspase-3 activation, whereas TNPP’s toxicity in mammals involves lncRNA regulation .
Environmental Presence and Degradation
Key Insights :
- TNPP is persistent in indoor environments , with oxidation products like TNPO contributing to endocrine disruption .
- Chlorinated OPEs (e.g., TCPP, TCEP) degrade faster via hydrolysis and microbial action, whereas TNPP’s branched structure impedes enzymatic breakdown .
Regulatory and Health Implications
Biological Activity
Tris(nonylphenyl) phosphate (TNPP), an organophosphorus compound, is widely used in various industrial applications, particularly as an antioxidant in polymers. Its chemical structure contributes to its biological activity, which has implications for both human health and environmental safety. This article explores the biological activity of TNPP, focusing on its toxicity, mechanisms of action, and environmental impact.
- Molecular Formula : C₄₅H₆₉O₃P
- Molecular Weight : 689 g/mol
- CAS Number : 26523-78-4
- Hydrophobicity : Low water solubility (0.0006 g/L at 27 °C)
Key Features
| Property | Value |
|---|---|
| Antioxidant Activity | Yes |
| Environmental Persistence | High |
| Toxicity to Aquatic Life | Yes |
| Endocrine Disruption Potential | Yes |
Toxicity and Environmental Impact
TNPP is known for its toxicity to aquatic organisms , which raises concerns regarding its environmental persistence. Studies have shown that TNPP can induce oxidative stress in organisms, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage . The degradation products of TNPP, particularly nonylphenol, are recognized as endocrine disruptors affecting wildlife and ecosystems.
Case Study: Aquatic Toxicity
A study assessing the effects of TNPP on aquatic life revealed significant toxicological outcomes. Fish exposed to TNPP exhibited altered behavior and physiological stress responses, indicating potential long-term ecological effects.
Research indicates that TNPP affects cellular pathways through various mechanisms:
- Induction of Apoptosis : TNPP has been shown to downregulate the expression of CYTOR, a long non-coding RNA involved in apoptosis regulation. This downregulation leads to increased apoptosis in renal cell lines .
- Reactive Oxygen Species (ROS) Production : Exposure to TNPP increases ROS levels in cells, contributing to oxidative stress and cytotoxicity. This effect has been documented in human renal cell lines, where higher concentrations of TNPP correlated with increased ROS production and decreased cell viability .
Endocrine Disruption
The degradation product of TNPP, nonylphenol, is a well-known endocrine disruptor. It can mimic estrogen and interfere with hormonal signaling pathways in wildlife, leading to reproductive and developmental abnormalities . Studies have highlighted the need for further investigation into the endocrine-disrupting potential of TNPP itself.
In Vitro Studies
In vitro studies have demonstrated that TNPP affects cellular signaling pathways:
- Downregulation of CEBPA : TNPP reduces the phosphorylation of ERK, leading to decreased levels of CEBPA, which is crucial for cellular survival .
- Increased Apoptosis : The combination of TNPP treatment with CYTOR overexpression vectors showed a significant reduction in apoptosis rates compared to untreated controls .
In Vivo Studies
Limited in vivo studies have been conducted due to regulatory restrictions on organophosphates. However, existing studies suggest that chronic exposure may lead to cumulative toxic effects on both aquatic and terrestrial organisms.
Q & A
Q. What analytical methods are recommended for identifying and quantifying TNPP in environmental or biological samples?
TNPP can be detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Sample preparation involves solid-phase extraction (SPE) for environmental matrices (e.g., water, soil) or liquid-liquid extraction for biological tissues. For gas-phase analysis, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility. Calibration curves using isotopically labeled internal standards (e.g., deuterated TNPP) enhance quantification accuracy .
Q. What experimental protocols confirm TNPP’s structural stability in polymer composites under thermal stress?
Use thermogravimetric analysis (TGA) to assess mass loss at 200–400°C under nitrogen, coupled with Fourier-transform infrared spectroscopy (FTIR) to monitor P=O bond degradation (peak at 1,250 cm⁻¹). Accelerated aging studies (e.g., 70°C for 1,000 hours) combined with high-performance liquid chromatography (HPLC) quantify residual TNPP and its oxidation byproducts (e.g., phosphate esters) .
Q. How can researchers distinguish TNPP degradation products like 4-nonylphenol (4-NP) in complex matrices?
Employ solid-phase extraction (SPE) with C18 cartridges to isolate 4-NP, followed by LC coupled with high-resolution mass spectrometry (LC-HRMS) . Use m/z 219.18 (4-NP) and m/z 689.35 (TNPP) for identification. Confirm via fragmentation patterns and comparison with certified reference materials (CRMs) .
Advanced Research Questions
Q. What molecular mechanisms underlie TNPP’s endocrine-disrupting effects in mammalian cells?
TNPP metabolizes into 4-nonylphenol (4-NP), which binds to estrogen receptor alpha (ERα) and activates ligand-dependent pathways. In vitro assays (e.g., ER-CALUX) and transcriptomic profiling (RNA-seq) reveal upregulation of CYP19A1 (aromatase) and ESR1. Dose-response studies using ERα-positive cell lines (e.g., MCF-7) with IC₅₀ values <10 μM are critical .
Q. How can researchers assess TNPP’s role in apoptosis via the ERK/CEBPA pathway?
Expose renal proximal tubule cells (e.g., HK-2) to TNPP (10–100 μM) for 24–48 hours. Perform western blotting for phosphorylated ERK1/2 and C/EBPα. Use siRNA knockdown of CEBPA to confirm pathway specificity. Apoptosis markers (e.g., caspase-3 cleavage) should correlate with ERK activation .
Q. What experimental designs evaluate TNPP’s synergistic effects with other polymer additives (e.g., antioxidants)?
Apply factorial design experiments (e.g., 2⁴ designs) varying TNPP, Irganox 1010, and UV stabilizers. Measure oxidative induction time (OIT) via differential scanning calorimetry (DSC) and tensile strength retention. Synergy is indicated by OIT increases >20% beyond additive effects .
Q. How should contradictory ecotoxicity data for TNPP (e.g., LC₅₀ variability) be addressed?
Conduct systematic reviews with meta-analysis, stratifying by species (e.g., Daphnia magna vs. Danio rerio), exposure duration (acute vs. chronic), and matrix (water vs. sediment). Adjust for confounding variables (e.g., dissolved organic carbon) using multivariate regression. Data from EPA TSCA assessments (e.g., ECOTOX database) are prioritized .
Q. What methodologies assess TNPP’s long-term stability in UV-exposed polymer films?
Use QUV accelerated weathering testers (UVA-340 lamps, 0.77 W/m²/nm) for 500–1,000 hours. Monitor TNPP depletion via HPLC and surface cracking via scanning electron microscopy (SEM). Compare with control samples containing hindered amine light stabilizers (HALS) .
Q. How do in vitro toxicity models for TNPP compare to in vivo outcomes?
Validate using physiologically based pharmacokinetic (PBPK) modeling integrating in vitro hepatic clearance (e.g., human liver microsomes) and tissue-specific partition coefficients. Cross-reference with in vivo rodent studies measuring 4-NP accumulation in adipose tissue .
Q. What experimental approaches identify TNPP interactions with microplastics in aquatic systems?
Conduct co-exposure studies in mesocosms with polyethylene (PE) or polypropylene (PP) microplastics (1–5 μm). Quantify TNPP adsorption via FTIR and XPS. Bioaccumulation in Mytilus edulis is measured using GC-MS after 28-day exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
